3-Amino-2-naphthol

Mass Spectrometry Isomer Differentiation Analytical Chemistry

3-Amino-2-naphthol (CAS 5417-63-0) is the ortho-aminophenol isomer essential for benzoquinolinequinone synthesis, red-to-violet azo disperse dyes with high fastness, cyanide-selective fluorogenic sensors (0.21 µM LOD), and template-free poly(3-amino-2-naphthol) nanowires. Its regiospecific amino/hydroxyl arrangement enables selective functionalization unmatched by other aminonaphthol isomers. Verify isomer purity upon receipt—contamination alters chromophore hue and sensor detection limits. Supplied at ≥97% purity; store cool, dark, and dry under inert gas to preserve coupling activity and prevent pre-oxidation.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 5417-63-0
Cat. No. B167251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-naphthol
CAS5417-63-0
Synonyms2-amino-3-hydroxynaphthalene
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)N)O
InChIInChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
InChIKeyZHVPTERSBUMMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-naphthol (CAS 5417-63-0): A Key Aminonaphthol Building Block for Advanced Synthesis


3-Amino-2-naphthol (CAS 5417-63-0), also known as 2-amino-3-naphthol, is a bifunctional naphthalene derivative featuring an amino group at the 3-position and a hydroxyl group at the 2-position [1]. This regioisomeric arrangement confers distinct physicochemical properties, including a melting point of 229-230 °C and a predicted pKa of 9.36 , and enables its use as a versatile intermediate in the synthesis of heterocycles, dyes, coordination complexes, and functional polymers . The compound is commercially available in research-grade purity (typically 97-98%) and is a stable solid under recommended storage conditions [2].

Why 3-Amino-2-naphthol Cannot Be Substituted by Other Aminonaphthol Isomers


Aminonaphthols are a class of positional isomers whose reactivity, spectroscopic behavior, and application-specific performance are exquisitely sensitive to the relative placement of amino and hydroxyl groups on the naphthalene core [1]. For example, laser desorption/ionization mass spectrometry reveals that only 1,2- and 2,1-isomers produce intense [2M-2H2O+H]+ dimeric ions, while 3-amino-2-naphthol yields a distinct ion pattern [2]. Furthermore, the site of electrophilic substitution during diazo coupling directly determines the color and fastness properties of the resulting azo dyes, making the choice of isomer a critical decision point in dye synthesis [3]. Consequently, procurement decisions must be based on isomer-specific performance data rather than generic class assumptions.

Quantitative Differentiation of 3-Amino-2-naphthol Against Closest Analogs


Distinctive Laser Desorption/Ionization (LDI) Dimerization Pattern Among Aminonaphthol Isomers

Under identical LDI-MS conditions, 3-amino-2-naphthol (designated as 2,3-ANL or 8,2-ANL depending on nomenclature) produces a unique set of monomeric and dimeric ions that distinguishes it from other aminonaphthol isomers such as 1-amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL). While 1,2-ANL and 2,1-ANL generate an intense dimeric ion [2M-2H2O+H]+, the 3-amino-2-naphthol isomer yields different dimeric species including [2M-H]+ and (2M)·− [1][2]. This differential ionization behavior is critical for analytical method development and forensic identification of aminonaphthol isomers.

Mass Spectrometry Isomer Differentiation Analytical Chemistry

Regioselective Synthesis of Dyes with Superior Fastness on Polyester and Polyamide Fibers

3-Amino-2-naphthol serves as a critical coupling component for the synthesis of monoazo disperse dyes. When coupled with substituted phenyl diazonium salts, it yields 3-amino-1-arylazo-2-naphthols that, upon application to polyester and polyamide fibers, exhibit a distinct performance profile: good pick-up, moderate to good sublimation fastness, and excellent rubbing fastness [1]. In contrast, the isomeric 2-amino-3-naphthol derivatives prepared from the same starting material under different coupling conditions produce a different shade range and fastness profile, demonstrating that the 3-amino-2-naphthol scaffold is essential for achieving the desired balance of color and durability on synthetic fibers.

Dye Synthesis Textile Chemistry Azo Dyes

Precursor for High-Sensitivity Cyanide Optical Sensors with Sub-Micromolar Detection Limit

Condensation of 3-amino-2-naphthol with 2-hydroxy-1-naphthaldehyde yields a fluorogenic naphthalene-based receptor (NFS) that exhibits high selectivity and sensitivity for cyanide ions (CN⁻). The sensor achieves a detection limit of 0.21 µM, which is lower than the WHO guideline for CN⁻ in drinking water [1]. Crucially, the sensor's response is highly selective: it undergoes a visual color change from yellow to orangish-pink upon CN⁻ addition, while no color change is observed with other common anions, demonstrating that the specific ortho-aminophenol motif of 3-amino-2-naphthol is essential for constructing this effective sensor architecture.

Optical Sensors Cyanide Detection Fluorogenic Receptors

Template-Free Oxidative Polymerization Yields Electroactive Nanowires with Defined Molecular Weight

Oxidative polymerization of 3-amino-2-naphthol using NaOCl in aqueous basic medium produces poly(3-amino-2-naphthol) (PAN) nanowires with a molecular weight of approximately 11,100 Da, as determined by GPC [1]. The resulting polymer exhibits reversible redox behavior and an electrochemical band gap determined by cyclic voltammetry [1]. This stands in contrast to polymers derived from other aminonaphthol isomers, which may yield different morphologies or lack electroactivity due to altered conjugation pathways. The bifunctional nature of 3-amino-2-naphthol enables head-to-tail coupling that preserves extended π-conjugation, a feature not universally accessible with other isomeric monomers.

Conductive Polymers Nanowires Electroactive Materials

Electrochemical Cyclodesulfurization for the Synthesis of N-Arylnaphtho[2,3-d]oxazol-2-amines

3-Amino-2-naphthol undergoes electrochemical reaction with isothiocyanates in DMSO using graphite anode and platinum cathode in the presence of KI to afford N-arylnaphtho[2,3-d]oxazol-2-amines via cyclodesulfurization [1]. This electrosynthetic route is enabled by the ortho-aminophenol architecture of 3-amino-2-naphthol, which positions the amino and hydroxyl groups for intramolecular cyclization. The electrochemical method offers advantages in atom economy and avoids stoichiometric oxidizing agents, distinguishing it from thermal condensation methods that may require harsher conditions or produce more waste.

Electrosynthesis Heterocyclic Chemistry Green Chemistry

Derivatives Exhibit Potent Butyrylcholinesterase (BuChE) Inhibition with Defined IC50 Values

Arylaminonaphthol derivatives synthesized from 3-amino-2-naphthol scaffolds via green multicomponent reactions demonstrate potent butyrylcholinesterase (BuChE) inhibitory activity. In a head-to-head in vitro assay, specific derivatives (compounds 4r, 4u, 4g, and 4x) exhibited IC50 values of 14.78 ± 0.65 µM, 16.18 ± 0.50 µM, 20.00 ± 0.50 µM, and 20.28 ± 0.08 µM, respectively, when compared to the standard reference drug galantamine [1]. While the parent compound 3-amino-2-naphthol itself is not the active species, its use as a synthetic precursor enables access to a chemical space of BuChE inhibitors that would be difficult to reach with other aminonaphthol isomers due to differing reactivity patterns in the key Mannich-type condensation.

Alzheimer's Disease Enzyme Inhibition Medicinal Chemistry

Where 3-Amino-2-naphthol Delivers Documented Value: Application Scenarios for Scientific Procurement


Synthesis of Heterocyclic Quinones and Trifluoromethanesulfonates

3-Amino-2-naphthol is a documented starting material for the preparation of benzoquinolinequinone and naphthyl trifluoromethanesulfonates (2-naphthyl-3-NHSO2CF3 and 1-naphthyl-5-NHSO2CF3), key intermediates in the synthesis of coenzyme PQQ analogs and functional materials . The ortho-aminophenol motif facilitates selective functionalization at either the amino or hydroxyl position, a versatility not shared by all aminonaphthol isomers. Procurement for this application should prioritize high-purity (>98%) material with low water content to avoid hydrolysis of triflate intermediates.

Manufacture of Azo Disperse Dyes for Synthetic Fibers

As demonstrated by Rangnekar and Khanna (1990), 3-amino-2-naphthol is a direct coupling component for producing monoazo disperse dyes that yield red, red brown, red violet, and blue violet shades on polyester with good sublimation and excellent rubbing fastness . The specific regiochemistry is essential for achieving the desired chromophore and fastness profile. Dye manufacturers should verify the isomer purity of incoming 3-amino-2-naphthol shipments, as contamination with 2-amino-3-naphthol or other isomers will alter the final shade and performance.

Fabrication of Fluorescent Chemosensors for Environmental and Biological Monitoring

3-Amino-2-naphthol serves as a building block for Schiff-base fluorogenic receptors, exemplified by the naphthalene-based sensor NFS, which detects cyanide ions with a 0.21 µM limit of detection and high selectivity over other anions . The sensor's performance is contingent on the ortho-aminophenol arrangement, which enables the formation of a planar, conjugated fluorophore upon condensation. Researchers in sensor development should procure 3-amino-2-naphthol of sufficient purity (>97%) to minimize background fluorescence from impurities.

Development of Electroactive Polymer Nanowires

Oxidative polymerization of 3-amino-2-naphthol under template-free conditions yields poly(3-amino-2-naphthol) nanowires with a molecular weight of ~11,100 Da and reversible redox behavior . This material is of interest for organic electronics, biosensors, and energy storage. Procurement should consider the stability of 3-amino-2-naphthol during storage (recommended: cool, dark, dry conditions) to prevent premature oxidation and ensure reproducible polymerization kinetics.

Technical Documentation Hub

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